Pseudotropine

Vue d'ensemble

Description

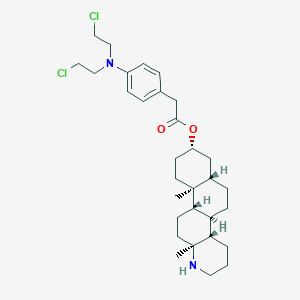

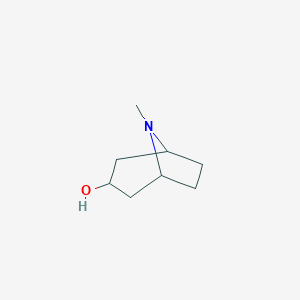

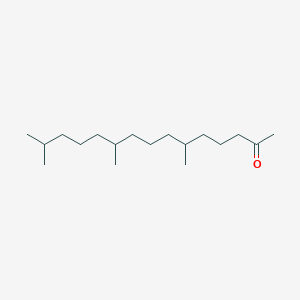

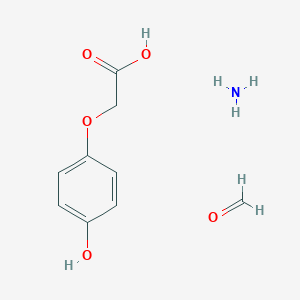

Pseudotropine (3β-tropanol, ψ-tropine, 3-pseudotropanol, or PTO) is a derivative of tropane and an isomer of tropine . It can be found in the Coca plant along with several other alkaloids .

Synthesis Analysis

Pseudotropine is a precursor of calystegine biosynthesis while tropine is used to produce scopolamine . Tropine is assumed to undergo condensation with activated ®-phenyllactate (phenyllactyl-CoA), which delivers the third ring intermediate to littorine .Molecular Structure Analysis

The molecular formula of Pseudotropine is C8H15NO . It belongs to the class of organic compounds known as tropane alkaloids, which are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .Chemical Reactions Analysis

Pseudotropine is involved in the biosynthesis of diverse N-demethylated modified tropane alkaloids . Two cytochrome P450s catalyze N-demethylation and ring-hydroxylation reactions within the early steps of this biosynthesis .Physical And Chemical Properties Analysis

Pseudotropine has a molar mass of 141.214 g·mol−1 . More detailed physical and chemical properties can be found in its Certificate of Analysis .Applications De Recherche Scientifique

Esterification Catalysis with Tropine-Based Ionic Liquids

Tropine-based functionalized acidic ionic liquids (FAILs) have been synthesized for esterification catalysis. These novel ionic liquids exhibit excellent performance in the synthesis of aspirin, achieving an impressive 88.7% yield and 90.8% selectivity. Specifically, N-(3-propanesulfonic acid) tropine cations paired with p-toluenesulfonic acid anions ([Trps][OTs]) serve as ideal green solvents for esterification reactions, potentially replacing current catalysts .

Tropane Alkaloids in Medicinal and Agricultural Applications

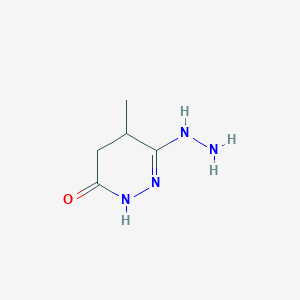

Tropane alkaloids, including tropine, play a crucial role in medicine and agriculture. These nitrogen-containing compounds are found in various plant species, particularly within the Solanaceae family. Notable examples include atropine (racemic hyoscyamine) and scopolamine, which are clinically important anticholinergics and antispasmodics. Additionally, some Solanaceae plants accumulate modified tropane alkaloids called calystegines, which have potential applications in treating metabolic diseases .

Biotechnological Advances and Engineered Production

Understanding the biosynthesis of tropane alkaloids, including pseudotropine, is essential for biotechnological advances. Metabolomics-guided studies have identified cytochrome P450 enzymes involved in pseudotropine-dependent biosynthesis. These enzymes catalyze N-demethylation and ring hydroxylation reactions, contributing to the diversity of modified tropane alkaloids. Such knowledge can inform engineered production strategies for these valuable compounds .

Pharmaceutical Applications of Atropine (Derived from Tropine)

Atropine, derived from tropine, has diverse therapeutic applications:

- Ophthalmology : Atropine induces pupil dilation (mydriasis) and cycloplegia. It is also used in treating amblyopia by penalizing the healthy eye .

Potential Biotechnological Interventions

Researchers are exploring in vitro interventions related to tropane alkaloids. These compounds have ethno-pharmacological significance and may offer potential therapeutic benefits. For instance, calystegines, derived from pseudotropine, exhibit glycosidase inhibitory properties and could be useful in treating metabolic diseases .

Synthetic Analog Compounds

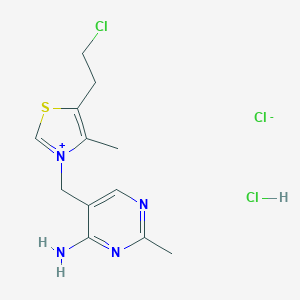

Synthetic analogs of tropane alkaloids, such as tropeines, tropisetron, benztropine, and homatropine, find clinical applications. These compounds have been investigated for their pharmacological effects .

Mécanisme D'action

Target of Action

Tropine, also known as 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol or Pseudotropine, primarily targets muscarinic receptors . These receptors play a crucial role in the functioning of the parasympathetic nervous system .

Mode of Action

Tropine operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system . This interaction with its targets leads to changes in the body’s “rest and digest” activities .

Biochemical Pathways

The biosynthesis of Tropine is best documented on the molecular genetic and biochemical level from solanaceous species . The biosynthesis involves several enzymes and biochemical pathways, with gaps in the knowledge of enzyme structure-function relationships and how they influence Tropine biosynthesis . The biosynthesis of Tropine has been the subject of study for over a century due to its potent pharmacological activities .

Pharmacokinetics

Tropine is well absorbed orally and significant levels are found in the central nervous system within 30-60 minutes . It has a wide volume of distribution and two phases of elimination: a rapid phase with a half-life of 2 hours and a slow phase with a half-life of 13 hours . Much of the drug is destroyed by enzymatic hydrolysis, particularly in the liver, and between 13 to 50% is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Tropine’s action are primarily due to its antagonistic effect on muscarinic receptors . This results in the inhibition of the parasympathetic nervous system, affecting various body functions such as pupil dilation and the treatment of anticholinergic poisoning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tropine . For instance, the presence of associated weeds in food can lead to the emergence of Tropine . Furthermore, seasonal variability and other environmental factors can influence the production of Tropine in plants . Therefore, it’s crucial for food safety authorities to work with farmers and food business operators to prevent the spreading of invasive weeds and to increase awareness .

Safety and Hazards

Propriétés

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOMWAPJJPNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859224 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

135-97-7, 120-29-6, 7432-10-2 | |

| Record name | Pseudotropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)

![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)